1,2-Bis(phosphino)ethane

Descripción

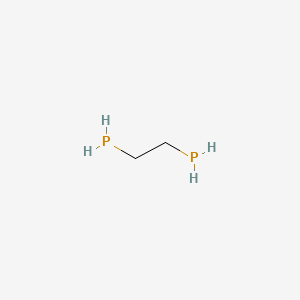

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-phosphanylethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8P2/c3-1-2-4/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFZRPMNAAFGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP)P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402371 | |

| Record name | 2-phosphanylethylphosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5518-62-7 | |

| Record name | 2-phosphanylethylphosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5518-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Bis Phosphino Ethane Derivatives

Established Synthetic Pathways for Symmetrical 1,2-Bis(phosphino)ethanes

Traditional methods for synthesizing symmetrical 1,2-bis(phosphino)ethanes, where the four substituent groups on the two phosphorus atoms are identical, have been well-established for decades. These routes typically involve nucleophilic substitution or the use of organometallic reagents.

Alkylation Reactions Utilizing Phosphide (B1233454) Reagents

A primary and widely used method for synthesizing symmetrical 1,2-bis(phosphino)ethanes involves the alkylation of metal phosphide reagents with a 1,2-dihaloethane. The most common example is the synthesis of 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). In this reaction, sodium diphenylphosphide (NaP(C₆H₅)₂) is treated with 1,2-dichloroethane (B1671644). The diphenylphosphide anion acts as a nucleophile, displacing the chloride ions in a double substitution reaction to form the desired P-C bonds. wikipedia.org

The general reaction is as follows: 2 M-PR₂ + X-CH₂CH₂-X → R₂PCH₂CH₂PR₂ + 2 MX (where M = alkali metal, R = alkyl/aryl, X = halogen)

A specific example is the preparation of dppe: 2 NaP(C₆H₅)₂ + ClCH₂CH₂Cl → (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂ + 2 NaCl wikipedia.org

This method is also applicable to the synthesis of alkyl-substituted bisphosphines. For instance, 1,2-bis(dicyclohexylphosphino)ethane (B1585223) can be synthesized by reacting dicyclohexylphosphine (B1630591) with 1,2-dibromoethane (B42909) in the presence of a base like cesium hydroxide (B78521), which generates the phosphide in situ. chemicalbook.com

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield |

| Dicyclohexylphosphine | 1,2-Dibromoethane | Cesium hydroxide / DMF | 1,2-Bis(dicyclohexylphosphino)ethane | 81% chemicalbook.com |

| Sodium diphenylphosphide | 1,2-Dichloroethane | Not specified | 1,2-Bis(diphenylphosphino)ethane | Not specified wikipedia.org |

Grignard Reagent Approaches for Tetraalkyldiphosphine Synthesis

Grignard reagents offer a versatile route to various organophosphorus compounds, including the precursors to 1,2-bis(dialkylphosphino)ethanes. A common strategy involves the synthesis of a 1,2-bis(dialkylphosphoryl)ethane intermediate, which is subsequently reduced to the target diphosphine.

In a typical procedure, a Grignard reagent, such as methylmagnesium chloride (MeMgCl), is reacted with diethyl phosphite (B83602). The resulting intermediate is then treated with 1,2-dichloroethane to form the 1,2-bis(dialkylphosphoryl)ethane. This phosphine (B1218219) oxide is a stable, handleable solid. nih.gov The final step is the reduction of the phosphine oxide to the desired 1,2-bis(dialkylphosphino)ethane. nih.govresearchgate.net

Synthesis of 1,2-bis(dimethylphosphoryl)ethane (1a): nih.gov

Grignard Reaction: Diethyl phosphite is added to a solution of MeMgCl in THF.

Coupling: 1,2-dichloroethane is added to the resulting grey suspension.

Work-up: The reaction yields the solid product, 1,2-bis(dimethylphosphoryl)ethane.

This phosphine oxide precursor is then reduced to the final diphosphine, such as 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe). nih.gov

Reactions Involving Dihalophosphinoethane Intermediates

The use of 1,2-bis(dichlorophosphino)ethane, (CH₂PCl₂)₂, as a central intermediate provides a direct pathway to various symmetrical diphosphines. wikipedia.org This colorless liquid precursor is synthesized from the reaction of ethylene (B1197577), white phosphorus, and phosphorus trichloride. wikipedia.org

(CH₂PCl₂)₂ can then be reacted with nucleophiles, such as Grignard reagents, to install the desired organic groups onto the phosphorus atoms. This method is particularly convenient for preparing 1,2-bis(dialkylphosphino)ethanes like 1,2-bis(dimethylphosphino)ethane (dmpe) and 1,2-bis(diethylphosphino)ethane (B1585043) (depe). wikipedia.org

General Reaction Scheme: wikipedia.org

3 C₂H₄ + 0.5 P₄ + 4 PCl₃ → 3 (CH₂PCl₂)₂

(CH₂PCl₂)₂ + 4 RMgX → (CH₂PR₂)₂ + 4 MgXCl

This two-step process allows for the efficient construction of the ethane (B1197151) backbone followed by the introduction of the specific alkyl or aryl substituents required for the final ligand.

Synthesis via Michaelis-Arbuzov Type Rearrangements

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry for forming carbon-phosphorus bonds, can be adapted to synthesize the precursors for 1,2-bis(phosphino)ethanes. wikipedia.org This approach typically involves a rearrangement to form a stable pentavalent phosphorus intermediate, usually a phosphine oxide, which is then reduced.

A three-step process has been examined for the synthesis of bis(diorganophosphino)ethanes where R can be ethyl, phenyl, isopropyl, cyclohexyl, or tert-butyl. researchgate.net

Diorganochlorophosphines are reacted with ethylene glycol in the presence of triethylamine.

The resulting phosphonite ester intermediate, (RO)₂P-C₂H₄-P(OR)₂, undergoes an Arbuzov-type thermal rearrangement to yield the ethane-1,2-diyl-bis(diorganylphosphane oxide), R₂P(O)−C₂H₄−P(O)R₂. This step can require harsh reaction conditions, with temperatures around 250 °C. db-thueringen.de

The final diphosphine is obtained by reduction of the stable bis(phosphine oxide) intermediate.

This methodology provides access to a range of symmetrical diphosphines, although the high temperatures required for the rearrangement can be a limitation. db-thueringen.de

Advanced and Theory-Driven Synthetic Strategies for Diverse 1,2-Bis(phosphino)ethanes

While traditional methods are effective for many symmetrical ligands, the synthesis of unsymmetrical derivatives (Ar¹₂P−CH₂−CH₂−PAr²₂; Ar¹≠Ar²) has been historically challenging. chemrxiv.org Modern computational and mechanistic insights have enabled the development of novel strategies to overcome these limitations.

Radical Difunctionalization of Ethylene for Symmetrical and Unsymmetrical Derivatives

A novel, theory-driven synthetic method has been developed for both symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane (DPPE) analogues. nih.gov This strategy is based on the radical difunctionalization of ethylene gas, a fundamental and ubiquitous C2 building block. chemrxiv.org

The reaction pathway, designed with the aid of quantum chemical calculations using the artificial force induced reaction (AFIR) method, involves the use of two phosphine-centered radicals. chemrxiv.orgnih.gov This approach allows for the controlled, stepwise addition of two different phosphine groups across the ethylene double bond, providing access to unsymmetrical derivatives that are difficult to prepare via classical methods. nih.gov

This advanced strategy not only expands the library of available diphosphine ligands but also demonstrates the power of combining computational chemistry with synthetic practice to achieve challenging chemical transformations. hokudai.ac.jp The ability to create electronically and sterically distinct unsymmetrical DPPE ligands opens new avenues for fine-tuning the properties of metal complexes for catalytic applications. nih.gov

| Method | Key Feature | Products | Advantage |

| Radical Difunctionalization | Uses ethylene and two phosphine-centered radicals | Symmetrical and Unsymmetrical DPPE analogues nih.gov | Access to previously hard-to-synthesize unsymmetrical ligands chemrxiv.org |

Computational Chemistry-Guided Ligand Synthesis (e.g., Artificial Force Induced Reaction (AFIR) Method and DFT-based Automated Reaction Path Search)

The synthesis of 1,2-bis(phosphino)ethane (dppe) analogues has been significantly advanced by theory-driven approaches that utilize computational chemistry to design and predict reaction pathways. nih.govchemrxiv.org Methods like the Artificial Force Induced Reaction (AFIR) and Density Functional Theory (DFT)-based automated reaction path searches allow for the systematic exploration of potential energy surfaces to identify feasible reaction routes that might not be intuitively obvious. nih.govchemrxiv.orgacs.org

This computational guidance has been particularly instrumental in developing novel methods for synthesizing both symmetric and, notably, unsymmetric dppe derivatives. nih.govnih.gov Traditionally, the synthesis of unsymmetric dppes (Ar¹₂P−CH₂−CH₂−PAr²₂ where Ar¹ ≠ Ar²) has been challenging, often requiring multi-step procedures and the use of pre-functionalized, sometimes unstable, starting materials. nih.govspringernature.com

A significant breakthrough guided by these computational tools is the radical difunctionalization of ethylene. nih.gov The AFIR method was used to perform quantum chemical computations to identify viable starting materials that could react with ethylene to form dppe. scitechdaily.com These calculations predicted a feasible radical pathway, leading to the development of a three-component reaction (3CR) that uses ethylene gas, a fundamental C₂ unit, and two different phosphine-centered radicals. nih.govspringernature.com This strategy provides a more versatile and straightforward process for creating a wide variety of dppe derivatives under mild conditions, overcoming previous synthetic limitations. scitechdaily.com The synergy between AFIR computations and experimental validation has proven to be a powerful approach for discovering and optimizing new, revolutionary reactions for ligand synthesis. scitechdaily.com

Synthesis of Functionalized this compound Ligands

Water-Soluble Phosphine Ligands (e.g., Bis(hydroxyalkyl)phosphinoethane Derivatives)

To extend the application of metal complexes to aqueous systems, water-soluble versions of this compound have been developed. The primary strategy involves introducing hydrophilic functional groups, such as hydroxyl groups, onto the phosphorus substituents. The synthesis of 1,2-bis(bis(hydroxyalkyl)phosphino)ethane ligands imparts significant water solubility (>0.5 M) to the resulting metal complexes. nih.govnih.gov

The syntheses of several chelating phosphines of this type, including 1,2-bis(bis(hydroxypropyl)phosphino)ethane (DHPrPE), 1,2-bis(bis(hydroxybutyl)phosphino)ethane (DHBuPE), and 1,2-bis(bis(hydroxypentyl)phosphino)ethane (DHPePE), have been reported. nih.govnih.gov These ligands are prepared and subsequently reacted with various metal salts, such as FeCl₂·4H₂O and FeSO₄·7H₂O, to form water-soluble iron(II) complexes, which have been studied as potential carriers for dinitrogen. nih.govacs.org The stereochemical outcome of these complexation reactions can be influenced by the solvent, counteranion, and the alkyl chain length of the phosphine ligand. nih.govacs.org

Table 1: Examples of Water-Soluble 1,2-Bis(bis(hydroxyalkyl)phosphino)ethane Ligands This table is interactive. You can sort and filter the data.

| Ligand Name | Abbreviation | Alkyl Group | Reference |

|---|---|---|---|

| 1,2-Bis(bis(hydroxypropyl)phosphino)ethane | DHPrPE | n-propyl | nih.gov |

| 1,2-Bis(bis(hydroxybutyl)phosphino)ethane | DHBuPE | n-butyl | nih.govnih.gov |

| 1,2-Bis(bis(hydroxypentyl)phosphino)ethane | DHPePE | n-pentyl | nih.govnih.gov |

Stereochemically Defined and Enantiopure Ligand Architectures

The development of stereochemically defined and enantiopure this compound ligands is crucial for asymmetric catalysis. acs.org A powerful strategy for synthesizing these P-chiral ligands involves the use of phosphine-boranes as stable, manageable intermediates. researchgate.netjst.go.jp This methodology allows for the rational design of conformationally rigid and electron-rich ligands that can exhibit high enantioselectivity in catalytic reactions. researchgate.net

C₂-symmetric bisphosphines, where a bulky alkyl group and a smaller group are attached to each phosphorus atom, create a well-defined asymmetric environment around a coordinated metal center. nih.gov Examples of such ligands synthesized via the phosphine-borane route include (S,S)-1,2-bis(alkylmethylphosphino)ethanes (BisP) and (S,S)-1,2-bis[(o-alkylphenyl)phenylphosphino]ethanes. researchgate.netnih.gov Another notable P-chiral ligand, 2,3-Bis(tert-butylmethylphosphino)quinoxaline (QuinoxP), was designed to be an air-stable, crystalline solid, addressing the handling issues associated with earlier air-sensitive, semi-solid ligands like t-Bu-BisP*. jst.go.jpnih.gov

Alternative approaches include the use of chiral auxiliaries. For instance, functionalized chiral 1,2-bis(diphenylphosphino)ethane ligands have been synthesized with high yields and stereoselectivity through the asymmetric hydrophosphination of coordinated allylic phosphines promoted by an ortho-metalated (R)-(1-(dimethylamino)ethyl)naphthalene auxiliary. researchgate.net

Table 2: Examples of Stereochemically Defined this compound Derivatives This table is interactive. You can sort and filter the data.

| Ligand Name/Class | Abbreviation/Type | Key Synthetic Feature | Reference |

|---|---|---|---|

| (S,S)-1,2-bis[(o-alkylphenyl)phenylphosphino]ethanes | - | Phosphine-borane intermediate | researchgate.netjst.go.jp |

| (S,S)-1,2-bis(alkylmethylphosphino)ethanes | BisP* | C₂-symmetric, phosphine-borane route | nih.gov |

| 2,3-Bis(tert-butylmethylphosphino)quinoxaline | QuinoxP* | Air-stable, crystalline, from phosphine-borane | jst.go.jpnih.gov |

| 1,2-Bis(2,5-diphenylphospholano)ethane | Ph-BPE | Phospholane-based backbone | researchgate.net |

| Cyano-, formyl-, and hydroxyl-functionalized chiral 1,2-diphosphines | - | Asymmetric hydrophosphination with chiral auxiliary | researchgate.net |

Ligands with Electronically Perturbing Substituents (e.g., Perfluorinated Aryl Groups)

Modifying the electronic properties of this compound ligands is achieved by introducing substituents with strong electron-donating or electron-withdrawing characteristics. nih.gov Perfluorinated aryl or alkyl groups are particularly effective electron-withdrawing groups (EWGs) that can significantly alter the reactivity and stability of metal complexes.

The synthesis of highly fluorous derivatives of 1,2-bis(diphenylphosphino)ethane has been reported, creating ligands with distinct solubility profiles and electronic properties. acs.org For example, platinum(II) and platinum(IV) complexes containing dppe ligands with n-perfluoropropyl substituents have been synthesized and characterized. acs.org The synthetic route can involve the displacement of a more labile ligand, such as tetramethylethylenediamine (TMEDA), from a perfluoroalkyl-metal precursor by dppe. acs.org Other examples include the synthesis of iron complexes bearing diphosphine ligands with 4-CF₃C₆H₄ and 3,5-(CF₃)₂C₆H₃ substituents, which were tested in asymmetric transfer hydrogenation reactions. scholaris.ca The incorporation of these EWGs allows for fine-tuning of the electronic nature of the phosphorus donors, impacting their coordination strength and the catalytic activity of their metal complexes. nih.gov

Incorporation of Secondary Coordination Sphere Modifiers (e.g., Borane (B79455) Units)

The incorporation of secondary coordination sphere modifiers, such as borane units, can influence the reactivity and stability of the phosphine ligand. A notable example is the synthesis of 1,2-bis(diphenylphosphinoborane)ethane, dppe(BH₃)₂. scirp.orgresearchgate.net

A straightforward and high-yield synthesis has been developed that involves reacting 1,2-bis(diphenylphosphino)ethane (dppe) with sodium borohydride (B1222165) (NaBH₄) in a mixture of water and tetrahydrofuran (B95107) (THF). scirp.orgresearchgate.net In this reaction, NaBH₄ serves as a convenient BH₃ source, leading to the formation of the phosphine-borane adduct dppe(BH₃)₂. scirp.org The resulting product is an air-stable, colorless crystalline solid that has been thoroughly characterized by NMR spectroscopy (¹H, ¹¹B, ¹³C, ³¹P) and single-crystal X-ray diffraction. scirp.orgresearchgate.netscirp.org This method provides a facile route to phosphanylborohydrides, which can serve as protected forms of the phosphine ligand or as ligands in their own right with modified electronic properties due to the Lewis acidic borane groups. scirp.orgscirp.org

Table 3: Synthesis of 1,2-Bis(diphenylphosphinoborane)ethane This table is interactive. You can sort and filter the data.

| Product | Abbreviation | Reactants | Solvent System | Key Feature | Reference |

|---|---|---|---|---|---|

| 1,2-Bis(diphenylphosphinoborane)ethane | dppe(BH₃)₂ | dppe, NaBH₄ | H₂O-THF | Facile route using NaBH₄ as BH₃ source | scirp.orgresearchgate.netscirp.org |

Coordination Chemistry of 1,2 Bis Phosphino Ethane Ligands

Fundamental Coordination Modes and Geometries of 1,2-Bis(phosphino)ethane Ligands

This compound, commonly abbreviated as dppe, is a cornerstone bidentate phosphine (B1218219) ligand in the field of coordination chemistry. Its versatility stems from its ability to adopt several coordination modes, thereby influencing the geometry and reactivity of the resulting metal complexes.

Chelating Behavior and Natural Bite Angle Analysis

The most prevalent coordination mode for this compound is as a chelating ligand, where both phosphorus atoms bind to a single metal center, forming a stable five-membered ring. wikipedia.orgcommonorganicchemistry.com This chelating behavior is a defining characteristic of dppe and is observed in a vast number of its coordination complexes. wikipedia.org The stability of this arrangement is a key factor in its widespread use in catalysis and materials science. chemimpex.com

A critical parameter that governs the geometry of chelating dppe complexes is its natural bite angle. The natural bite angle is defined as the preferred P-M-P angle for a given bidentate phosphine ligand, determined by the ligand's backbone and independent of the metal center. libretexts.org For this compound, the natural bite angle is approximately 86°. wikipedia.orgwikiwand.com This angle is a consequence of the two-carbon ethane (B1197151) bridge connecting the two diphenylphosphino groups.

The bite angle has a significant influence on the geometry of the resulting metal complex. libretexts.org For instance, in square planar palladium(allyl) complexes, an increase in the bite angle of the chelating ligand leads to an increase in the cone angle, which in turn affects the regioselectivity of reactions like allylic alkylation. acs.org The bite angle of dppe, being close to the ideal 90° angle in a square planar or octahedral complex, contributes to the formation of relatively strain-free and stable complexes.

Bridging and Monodentate Coordination Modes in Metal Complexes

While chelation is the dominant coordination mode, this compound can also exhibit other binding behaviors, including bridging and monodentate coordination. wikipedia.org

In the bridging mode , the dppe ligand links two different metal centers. wikipedia.org This is often observed in the formation of binuclear or polynuclear complexes. For example, in the triiron(II) complex [Fe(dppe)₂(MeCN)₂][(FeCl₃)₂(μ₂-dppe)], one dppe ligand acts as a bridge between two trans-oriented FeCl₃ units. tandfonline.com Similarly, bis(diphenylphosphino)methane (B1329430) (dppm), a related ligand with a one-carbon bridge, has a strong tendency to act as a bridging ligand. mdpi.com

The monodentate coordination mode , where only one of the two phosphorus atoms of the dppe ligand is bound to a metal center, is less common but has been observed in certain complexes. wikipedia.org An example of this is the tungsten complex W(CO)₅(dppe). wikipedia.orgwikiwand.com In some cases, a ligand that typically chelates, like dppe, may be forced into a monodentate or bridging role depending on the reaction conditions and the other ligands present. nih.govresearchgate.net

Complexation with Diverse Transition Metals

The versatile coordination behavior of this compound allows it to form stable complexes with a wide array of transition metals. The following sections will detail its complexation with palladium, nickel, and iron.

Palladium Complexes: Structural Characterization and Regioisomerism

This compound is a widely used ligand in palladium chemistry, forming complexes that are crucial in catalysis. commonorganicchemistry.comchemimpex.com These complexes typically feature palladium in the +2 oxidation state, often with a square planar geometry. tandfonline.comresearchgate.netnih.gov

A variety of palladium(II) mixed-ligand complexes containing dppe have been synthesized and characterized. For example, complexes with N-(benzothiazol-2-yl)benzamide have been prepared, where the dppe ligand chelates to the palladium center. acs.orgacs.orgnih.gov Similarly, palladium(II) complexes with phenylcarboxylate ligands show dppe acting as a chelating ligand. tandfonline.com The resulting complexes often exhibit a distorted square-planar geometry around the palladium(II) center. nih.gov

Regioisomerism , the existence of isomers with the same composition but different arrangements of ligands, can be a factor in palladium-dppe chemistry. The bite angle of the dppe ligand can influence the regioselectivity of catalytic reactions. acs.org In palladium-catalyzed cross-coupling reactions, the nature of the dppe ligand and its coordination to the palladium center can direct the reaction to form specific regioisomers. For example, in the palladium-catalyzed allylic alkylation, the cone angle of the dppe ligand, which is related to its bite angle, was found to determine the regioselectivity of the nucleophilic attack. acs.org

Nickel Complexes: Varied Geometries and Reactivity Patterns

This compound readily forms complexes with nickel, typically in the +2 oxidation state. A well-known example is [NiCl₂(dppe)], a bright orange-red diamagnetic solid that adopts a square planar geometry. This complex is a versatile starting material for the synthesis of other nickel-dppe complexes. evitachem.com

The geometry of nickel-dppe complexes is not limited to square planar. Depending on the co-ligands and reaction conditions, other geometries can be observed. For instance, cationic nickel alkyl phosphine complexes containing dppe have been shown to exhibit fluxional behavior, suggesting the possibility of different coordination geometries in solution. rsc.org Studies on heteroleptic Ni(II)dppe dithiophosphate (B1263838) complexes have revealed a distorted square planar geometry around the nickel(II) center. researchgate.net In one such complex, the P(1)–Ni–P(2) bite angle of the dppe ligand was found to be 86.74(5)°, causing less distortion to the square planar geometry compared to the four-membered chelate ring of the dithiocarbamate (B8719985) ligand. doi.org

The reactivity of nickel-dppe complexes is diverse. They are known to participate in various catalytic reactions, including cross-coupling reactions. cymitquimica.com The chloride ligands in [NiCl₂(dppe)] can be substituted by other ligands, and the complex can undergo redox reactions to form nickel(I) and nickel(0) species, which are active catalysts. evitachem.com

Iron Complexes: Octahedral Coordination Environments and Hydrogen Bonding Interactions

This compound forms stable complexes with iron, often resulting in an octahedral coordination environment around the iron center. A prominent example is the chlorobis(dppe)iron hydride complex, HFeCl(dppe)₂, which has an octahedral molecular geometry with the chloride and hydride ligands in a trans configuration. wikipedia.org

In many iron-dppe complexes, two dppe ligands chelate to the iron center, occupying four coordination sites. The remaining two sites are then occupied by other ligands, such as chloride ions or solvent molecules. For instance, in the complex [Fe(dppe)₂(MeCN)₂]²⁺, two dppe ligands are in the equatorial positions and two acetonitrile (B52724) molecules are in the axial positions, creating an octahedral environment for the iron(II) ion. tandfonline.com Similarly, the complex trans-Fe(DHPrPE)₂Cl₂, where DHPrPE is a hydroxyl-functionalized dppe derivative, adopts a distorted trans-FeCl₂P₄ octahedral geometry with two chelating ligands in the equatorial plane and two chloride ions in the axial positions. iucr.orgresearchgate.net

Hydrogen bonding can play a significant role in the structure and reactivity of iron-dppe complexes. In the complex trans-Fe(DHPrPE)₂Cl₂, the hydroxyl groups on the phosphine ligands are involved in both intramolecular and intermolecular hydrogen bonds with the chloride ligands and other hydroxyl groups, leading to the formation of a three-dimensional network. iucr.org The interaction of the iron hydride complex [Cp*Fe(dppe)H] with proton donors has been studied, revealing the formation of hydrogen-bonded ion pairs. nih.gov Furthermore, dicationic iron(II) dihydrogen complexes of the type trans-[Fe(η²-H₂)(L)(dppe)₂]²⁺ have been synthesized, where the dihydrogen ligand is stabilized in the coordination sphere. rsc.orgrsc.org The formation of such dihydrogen complexes can occur through the protonation of a dihydride precursor or by the displacement of a labile ligand like chloride by H₂. wikipedia.org

Molybdenum and Tungsten Complexes: Mononuclear and Dinuclear Systems

The coordination chemistry of this compound (dppe) with molybdenum and tungsten is extensive, yielding a variety of mononuclear and dinuclear complexes. The reaction of cationic di-μ-hydroxo dinuclear complexes of molybdenocene and tungstenocene, [Cp₂M(μ-OH)₂MCp₂]²⁺ (where M is Mo or W), with dppe results in the formation of new trifluoroethoxido phosphine complexes. distantreader.orgshd-pub.org.rs Depending on the stoichiometry of the dppe added, either mononuclear complexes, [Cp₂M(η¹-dppe)(CF₃CH₂O)]⁺, or dinuclear, dppe-bridged complexes, [Cp₂(CF₃CH₂O)M(μ-dppe)MCp₂(CF₃CH₂O)]²⁺, can be isolated. distantreader.orgshd-pub.org.rs The formation of these complexes is proposed to occur through an initial replacement of the hydroxido ligand by an alkoxido group, followed by the nucleophilic attack of the phosphine. distantreader.orgshd-pub.org.rs

X-ray crystallography of the dinuclear molybdenum complex, [Cp₂(CF₃CH₂O)Mo(μ-dppe)MoCp₂(CF₃CH₂O)]²⁺, confirms a structure where the two molybdenum centers are bridged by the dppe ligand. distantreader.org Each molybdenum atom is coordinated to a trifluoroethoxide group, two cyclopentadienyl (B1206354) rings, and one phosphorus atom from the bridging dppe, resulting in a distorted tetrahedral geometry around the metal center. distantreader.org

Mononuclear molybdenum(IV) and tungsten(IV) complexes of the type trans-Mo(Q)(Q')(P^P)₂ (where Q and Q' are chalcogen ligands like O, S, Se, Te, and P^P is dppe or cis-1,2-bis(diphenylphosphino)ethylene) have also been synthesized. nih.gov For instance, trans-Mo(O)₂(dppee)₂ is prepared by the hydrolysis and deprotonation of [Mo(O)(Cl)(dppee)₂]Cl. nih.gov Complexes with heavier chalcogens are synthesized by reacting trans-Mo(N₂)₂(P^P)₂ with a suitable chalcogen source. nih.gov

Furthermore, dinuclear tungsten carbyne complexes such as [X(CO)₂(dppe)WC₄W(dppe)(CO)₂X] (X = I, Cl) have been prepared. nih.govresearcher.life These can undergo further substitution reactions with dppe to yield complexes with varying degrees of CO ligand replacement, such as [I(CO)₂(dppe)WC₄W(dppe)₂I] and [I(dppe)₂WC₄W(dppe)₂I]. nih.govresearcher.life The protonation of bis(dinitrogen) complexes like [M(N₂)₂(dppe)₂] (M = Mo, W) with acids leads to the formation of hydrazido complexes. rsc.org The dinitrogen complex cis-[W(N₂)₂(PMe₂Ph)₄] can react with acidic dihydrogen complexes like trans-[RuCl(η²-H₂)(dppe)₂]BF₄ to produce ammonia. iupac.org

The following table summarizes key crystallographic data for a dinuclear molybdenum-dppe complex.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) ** | V (ų) ** |

| [Cp₂(CF₃CH₂O)Mo(μ-dppe)MoCp₂(CF₃CH₂O)]²⁺ distantreader.org | Monoclinic | P2₁/c | 12.230(5) | 11.149(5) | 28.966(7) | 101.07(3) | 3876(2) |

Copper Complexes: Dimeric Structures and Crystal Packing Motifs

The coordination of 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) with copper(I) salts leads to a rich variety of dimeric and polymeric structures. tandfonline.comscispace.comdoi.org The resulting nuclearity and geometry of the copper(I) complexes are highly dependent on the stoichiometry of the reactants and the nature of the other ligands present. doi.org

For example, the reaction of copper(I) acetate (B1210297) with dppe in a 1:1 molar ratio yields a polymeric chain structure with the formula dppe(CuO₂CCH₃)₂. tandfonline.com In this structure, dimeric copper(I) units, each containing a dppe and two acetate ligands, are linked together through weaker Cu-O interactions. tandfonline.com The Cu-Cu distance within these dimeric units is notably longer (2.712(2) Å) than that in copper(I) acetate itself (2.556(2) Å). tandfonline.com When the ratio of dppe to copper(I) acetate is increased to 2:1, a different complex is formed, as indicated by changes in the infrared spectrum, suggesting a different coordination environment. tandfonline.com

Dinuclear copper(I) complexes with bridging dppe ligands are also common. researchgate.net For instance, the reaction of copper(I) bromide with one equivalent of dppe, followed by the addition of a heterocyclic thione, produces dinuclear complexes of the type [CuBr(dppe)(L)]₂. researchgate.net In these structures, the dppe ligand bridges two copper centers. The coordination environment around each copper(I) ion is often a distorted tetrahedron. doi.org

The flexibility of the coordination sphere of copper(I) allows for significant distortions from ideal tetrahedral or trigonal geometries, often influenced by the steric demands of the substituents on the phosphorus atoms of the dppe ligand. doi.org This plasticity gives rise to a diverse range of crystal packing motifs.

The table below presents infrared spectroscopic data for copper(I) acetate complexes with bidentate phosphine ligands.

| Complex | ν(CO₂) (cm⁻¹) in CH₂Cl₂ |

| dppe(CuO₂CCH₃)₂ tandfonline.com | 1558, 1408 |

| (dppe)₂(CuO₂CCH₃) tandfonline.com | 1635, 1378 |

Gold Complexes: Unique Coordination Features and Reactivity

Gold(I) complexes with 1,2-bis(diphenylphosphino)ethane (dppe) exhibit unique coordination geometries and reactivity patterns. While many gold(I) complexes adopt a linear two-coordinate geometry, the chelation of dppe can lead to higher coordination numbers. smolecule.com A notable example is the bis-chelated, four-coordinate complex [Au(dppe)₂]⁺, which shows exceptional thermodynamic and kinetic stability. rsc.org X-ray crystallography of [Au(dppe)₂]SbF₆ reveals a flattened tetrahedral coordination geometry around the gold(I) center, with Au-P bond lengths ranging from 2.39 to 2.42 Å. rsc.org This tetrahedral arrangement is stabilized by the chelating dppe ligands. smolecule.com

Dinuclear gold(I) complexes with a bridging dppe ligand are also well-established. A new dinuclear gold(I) complex, [Au₂(dppe)(H₂tg-S)₂] (where H₂tg is 1-thioglycerol), has been synthesized and characterized. mdpi.comresearchgate.net In this complex, the dppe ligand bridges two gold(I) centers, and each gold atom is also coordinated to a deprotonated 1-thioglycerol ligand through the sulfur atom. mdpi.comresearchgate.net The gold(I) ions adopt an almost linear geometry with S-Au-P angles close to 180°. mdpi.com A key feature of the crystal structure of this complex is the formation of a one-dimensional chain through intermolecular aurophilic interactions, which gives rise to photoluminescence in the solid state. mdpi.comresearchgate.net

The reactivity of gold(I)-dppe complexes is influenced by the strong gold-phosphorus bonds. ontosight.ai These complexes can undergo ligand exchange reactions. For instance, in gold-thiolate/disulfide exchange reactions, the reactivity of dppe(AuSC₆H₄CH₃)₂ was compared to other gold-phosphine complexes. nih.govresearchgate.net The chloride ion in [Au(dppe)₂]Cl can be substituted by other ligands, and the gold(I) center can be reduced to gold(0), potentially forming nanoparticles. smolecule.com

The table below lists selected bond lengths for the [Au(dppe)₂]⁺ cation.

| Bond | Length (Å) |

| Au-P rsc.org | 2.39 - 2.42 |

Rhodium and Ruthenium Complexes: Synthesis and Characterization

The synthesis of rhodium and ruthenium complexes with this compound ligands has been extensively explored, leading to a wide range of compounds with diverse structures and applications.

Rhodium Complexes: Cationic Rh(I) bis-diphosphine complexes, such as [Rh(dppe)(dppp)]Cl (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), have been synthesized and characterized. researchgate.net The synthesis of heterobimetallic Rh-Al complexes has also been reported, where a chelating phosphine ligand tethers the two different metal centers. rsc.org For example, the reaction of RhCl₃·3H₂O with CO followed by the addition of dppe can yield Rh(dppe)(CO)Cl. rsc.org However, in some reactions aiming for heterobimetallic complexes, the formation of the well-known [Rh(dppe)₂]Cl as a byproduct can occur. rsc.org Water-soluble rhodium complexes have been prepared using 1,2-bis(bis(hydroxyalkyl)phosphino)ethane ligands. acs.orgacs.org For instance, the complex [Rh(DHPrPE)₂][Cl] (where DHPrPE is 1,2-bis(bis(hydroxypropyl)phosphino)ethane) is highly soluble in water. acs.orgacs.org The crystal structure of this complex has been determined, revealing a triclinic space group. acs.orgnih.gov

Ruthenium Complexes: A variety of ruthenium(II) complexes containing dppe have been synthesized. The reaction of RuCl₃ with bulky phosphine ligands like 1,2-bis(diisopropylphosphino)ethane (B1582187) (dippe) can lead to complexes such as [TpRuCl(dippe)] (where Tp is hydrotris(pyrazolyl)borate). researchgate.net This can then be used to synthesize cationic imine derivatives. researchgate.net The synthesis of trans-[RuCl₂(bpy)(dfppe)] (where bpy is 2,2'-bipyridine (B1663995) and dfppe is 1,2-bis(dipentafluorophenylphosphino)ethane) has been achieved by reacting 2,2'-bipyridine with dinuclear ruthenium precursors. rsc.org This complex serves as a starting point for the synthesis of a series of new cationic Ru(II) electrophilic complexes. rsc.org Dichlorobis(1,2-bis(diphenylphosphino)ethane)ruthenium(II), [RuCl₂(dppe)₂], and the coordinatively unsaturated trigonal-bipyramidal cation, chlorobis(1,2-bis(diphenylphosphino)ethane)ruthenium(II), [RuCl(dppe)₂]⁺, have also been synthesized and structurally characterized by X-ray crystallography. tandfonline.com Similar to rhodium, water-soluble ruthenium complexes like [Ru(DHBuPE)₂Cl₂][Cl] (where DHBuPE is 1,2-bis(bis(hydroxybutyl)phosphino)ethane) have been prepared and structurally characterized, showing a monoclinic crystal system. acs.orgacs.orgnih.gov

The table below provides crystallographic data for representative water-soluble rhodium and ruthenium complexes.

| Compound | Crystal System | Space Group | **V (ų) ** |

| [Rh(DHPrPE)₂][Cl] acs.orgnih.gov | Triclinic | P1̅ | 3715(2) |

| [Ru(DHBuPE)₂Cl₂][Cl] acs.orgnih.gov | Monoclinic | C2/c | 4715(1) |

Platinum Complexes: Ligand Influence on Geometry

The geometry of platinum(II) complexes is significantly influenced by the nature of the coordinating ligands, and 1,2-bis(diphenylphosphino)ethane (dppe) plays a crucial role in this respect. Platinum(II), with its d⁸ electron configuration, typically favors a square planar geometry. ontosight.ai The chelation of the bidentate dppe ligand reinforces this geometry and enhances the stability of the complex. ontosight.ai

In complexes of the type [PtCl₂(dppe)], the platinum center adopts a square planar coordination environment. ontosight.ai The mean Pt-Cl bond distance is influenced by the nature of the ligand trans to it. For instance, the Pt-Cl bond is longer when it is trans to a phosphine group compared to when it is trans to another chloride. researchgate.net This is a manifestation of the trans influence, where a strongly σ-donating ligand like a phosphine weakens the bond of the ligand trans to it.

The steric bulk of the phosphine ligand also plays a role. While dppe itself is not exceptionally bulky, variations in the substituents on the phosphorus atoms can alter the steric environment around the platinum center. For example, using a more sterically demanding ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcpe) can influence the fine details of the complex's geometry and reactivity. The bite angle of the dppe ligand, which is the P-Pt-P angle, is a key geometric parameter. For ethylene-bridged diphosphines like dppe, this angle is typically around 85°, which is well-suited for stabilizing a square planar geometry.

In addition to simple square planar complexes, dppe can be a part of more complex structures. For instance, in heterometallic Pt-Zn complexes, the dppe ligand maintains its chelating role to the platinum center, which then participates in bridging to the other metal. researchgate.net The synthesis of cationic complexes like [Pt(dppe)₂]²⁺ has also been reported. up.ac.za The stability and geometry of these complexes are crucial for their potential applications, for example, in catalysis or as anti-cancer agents. nih.govnih.gov

The table below shows a comparison of mean Pt-L bond distances in cis- and trans-configurations of platinum(II) phosphine complexes.

| Configuration | Bond | Mean Bond Distance (Å) |

| cis | Pt-Cl (trans to P) | 2.347 researchgate.net |

| cis | Pt-P (trans to Cl) | 2.230 researchgate.net |

| trans | Pt-Cl (trans to Cl) | 2.307 researchgate.net |

| trans | Pt-P (trans to P) | 2.320 researchgate.net |

Stereochemical Aspects in this compound Coordination Compounds

Diastereomeric and Enantiomeric Complex Formation and Isolation

The chelation of this compound (and its derivatives) to a metal center can create chiral structures, leading to the formation of diastereomers and enantiomers. The puckered conformation of the five-membered chelate ring formed by dppe and a metal is a primary source of this chirality. This ring can adopt either a δ or a λ conformation, which are enantiomeric.

When other sources of chirality are present in the complex, such as chiral ligands or a chiral-at-metal center, the combination of these elements with the δ/λ ring conformation can lead to the formation of diastereomers. For instance, in an octahedral complex with two dppe ligands, [M(dppe)₂XY], several diastereomers are possible depending on the relative arrangement of the ligands (cis or trans) and the conformations (δδ, λλ, or δλ) of the two chelate rings.

The synthesis of such complexes often results in a mixture of diastereomers. The isolation of individual diastereomers can sometimes be achieved through fractional crystallization, owing to their different solubilities. The characterization of these isomers is typically carried out using techniques like NMR spectroscopy, where the different chemical environments of the nuclei in each diastereomer can lead to distinct signals.

While the provided search results allude to the rich stereochemistry of these complexes, for example through the study of stereochemically non-rigid complexes and the synthesis of complexes with various geometries, a specific example detailing the formation and isolation of diastereomeric or enantiomeric complexes of this compound was not explicitly found in the initial search. However, the principles of stereochemistry in coordination compounds are well-established, and the formation of such isomers with dppe is an expected and fundamental aspect of its coordination chemistry. The synthesis of chiral phosphine ligands derived from this compound is a common strategy to control the stereochemical outcome of reactions and is particularly important in asymmetric catalysis.

Influence of Ligand Modification on Metal Coordination Properties

The coordination properties of this compound ligands can be finely tuned by modifying their substituents. These modifications influence the steric and electronic environment around the metal center, thereby affecting coordination preferences, solubility, and reactivity in processes like oxidative addition.

Effects of Alkyl and Aryl Substituents on Coordination Preferences

The nature of the substituents on the phosphorus atoms of this compound ligands significantly impacts their coordination behavior. Both steric and electronic effects play a crucial role in determining the properties of the resulting metal complexes.

Electronic Effects:

The electron-donating or electron-withdrawing nature of the substituents directly influences the electron density on the phosphorus atoms and, consequently, on the metal center.

Electron-donating groups , such as alkyl groups (e.g., methyl, cyclohexyl), increase the basicity of the phosphine. nih.gov This enhanced electron-donating ability strengthens the metal-phosphorus bond and increases the electron density at the metal center. This can be observed in the infrared (IR) spectra of metal carbonyl complexes, where a shift to lower carbonyl stretching frequencies (a red-shift) indicates increased back-bonding from the metal to the CO ligand. nih.gov

Electron-withdrawing groups , such as aryl groups with electron-withdrawing substituents (e.g., trifluoromethyl), decrease the basicity of the phosphine. nih.govacs.org This leads to a decrease in electron density at the metal center. In the IR spectra of corresponding metal carbonyl complexes, this is reflected as a blue-shift to higher carbonyl stretching frequencies. nih.gov

Unsymmetrical substitution on the phosphine ligand, where the two phosphorus atoms bear different substituents, can lead to interesting reactivity, as the electronic properties of each phosphorus atom can be independently tuned. rsc.orgspringernature.com

Steric Effects:

The size of the alkyl or aryl substituents also has a profound effect on the coordination geometry and reactivity of the metal complexes.

Bulky substituents can create a sterically crowded environment around the metal center. oup.com This steric hindrance can influence the coordination number and geometry of the complex. For instance, the introduction of bulky triphenylphosphine (B44618) (PPh₃) groups can cause a decrease in the S–Ni–S bite angle in nickel(II) dithiocarbamate complexes. oup.com

In some cases, steric strain can influence reaction barriers. For example, in the migratory CO insertion step in rhodium-diphosphine catalyzed methanol (B129727) carbonylation, steric effects can modulate the energy barrier. rsc.org

The interplay between steric and electronic effects is critical. For instance, in the rhodium-catalyzed hydroformylation of 1-hexene, electron-withdrawing aryl substituents in the equatorial positions of a diphosphine ligand led to an increase in n-aldehyde regioselectivity, while the same substituents in the apical positions resulted in a decrease in regioselectivity. acs.org

Interactive Data Table: Influence of Substituents on Coordination Properties

| Ligand Type | Substituent | Electronic Effect | Steric Effect | Impact on Metal Complex Properties |

| Alkyl-substituted | Methyl (in DMPE) | Strong σ-donor | Less sterically hindered than dppe | Enhances reactivity in electron-rich metal centers |

| Aryl-substituted | Phenyl (in dppe) | Moderate σ-donor, moderate π-acceptor | More sterically hindered than DMPE | Provides a balance of steric and electronic properties suitable for many catalytic applications |

| Aryl-substituted | Phenyl with electron-withdrawing groups (e.g., -CF₃) | Weaker σ-donor | Similar to dppe | Decreases electron density on the metal, can influence regioselectivity in catalysis |

| Aryl-substituted | Phenyl with electron-donating groups (e.g., -CH₃) | Stronger σ-donor | Similar to dppe | Increases electron density on the metal |

Impact of Functional Groups (e.g., Hydroxyalkyl) on Solubility and Coordination Affinity

Introducing functional groups, such as hydroxyalkyl groups, onto the phosphine backbone is a key strategy for modifying the physical and chemical properties of this compound ligands and their metal complexes. A primary motivation for this functionalization is to enhance their solubility in polar solvents, particularly water. core.ac.uknih.govacs.org

The synthesis of 1,2-bis(bis(hydroxyalkyl)phosphino)ethane ligands, where the alkyl chain length can be varied (e.g., propyl, butyl, pentyl), has been reported. nih.govacs.org These ligands and their corresponding metal complexes exhibit significant solubility in water, often exceeding 0.5 M. nih.govacs.org This increased solubility is attributed to the hydrophilic nature of the hydroxyl groups. scispace.com

The coordination chemistry of these functionalized ligands can be influenced by the solvent and the counteranion present during complex formation. For example, the reaction of 1,2-bis(bis(hydroxybutyl)phosphino)ethane (DHBuPE) and 1,2-bis(bis(hydroxypentyl)phosphino)ethane (DHPePE) with iron(II) chloride in alcoholic solvents yields trans-Fe(L₂)₂Cl₂ complexes. acs.orgacs.org However, in water, the same reaction produces only the cis isomers. acs.orgacs.org This demonstrates that the coordination environment can direct the stereochemistry of the resulting complex.

Furthermore, the hydroxyl groups can participate in coordination to the metal center. In the complex cis-Fe(DHPrPE)₂Cl₂, where DHPrPE is 1,2-bis(bis(hydroxypropyl)phosphino)ethane, two of the hydroxyl groups coordinate to the iron center, forming six-membered rings. acs.orgacs.org

The introduction of other functional groups, such as those derived from the reaction with lauroyl chloride to form esters or the alkylation of pyridyl groups, has also been explored to modify the properties of the resulting metal complexes. acs.org

Interactive Data Table: Properties of Hydroxyalkyl-Functionalized this compound Ligands and Complexes

| Ligand/Complex | Functional Group | Solvent for Synthesis | Stereochemistry | Water Solubility |

| DHBuPE | Hydroxybutyl | - | - | High |

| DHPePE | Hydroxypentyl | - | - | High |

| trans-Fe(DHBuPE)₂Cl₂ | Hydroxybutyl | Alcohol | trans | > 0.5 M |

| cis-Fe(DHBuPE)₂Cl₂ | Hydroxybutyl | Water | cis | > 0.5 M |

| cis-Fe(DHPrPE)₂SO₄ | Hydroxypropyl | Water | cis | > 0.5 M |

Regioselectivity and Regioisomerism in Metal-Ligand Oxidative Addition Processes

Oxidative addition is a fundamental step in many catalytic cycles, and the nature of the this compound ligand can significantly influence the regioselectivity and regioisomerism of this process. nih.gov

In reactions involving unsymmetrical substrates, the metal complex can add to different positions, leading to the formation of regioisomers. The electronic and steric properties of the diphosphine ligand play a critical role in determining which isomer is favored.

For instance, in the oxidative addition of proton acids to five-coordinate iridium(I) complexes of the type [Ir(CNR)L₂]⁺ (where L is 1,2-bis(diphenylphosphino)ethane, dppe), the reaction proceeds under kinetic control to give cis-adducts, which can then isomerize to the thermodynamically more stable product upon heating. rsc.org

A clear example of regioisomerism was observed in the oxidative addition of tetrathiocines to palladium(0) complexes containing dppe. The reaction yielded a mixture of two regioisomers, demonstrating that the coordination of the dppe ligand allows for the formation of different isomeric products. researchgate.net

The regioselectivity of oxidative addition can also be influenced by the coordination geometry imposed by the diphosphine ligand. In rhodium-catalyzed hydroformylation, the ability of the diphosphine to coordinate in either a diequatorial or an apical-equatorial fashion in the trigonal bipyramidal intermediate influences the regioselectivity of the reaction. acs.org Ligands like dppe are known to favor apical-equatorial coordination in such intermediates. acs.org

Furthermore, in the oxidative addition of B-H bonds to rhodium centers, the use of chiral phosphine ligands can lead to the formation of different isomers. whiterose.ac.uk The mechanism of these reactions can be complex, sometimes proceeding through a concerted oxidative addition. princeton.edu

The study of these processes is crucial for understanding and controlling the outcomes of catalytic reactions where oxidative addition is a key step. The ability to direct the regioselectivity through ligand design is a powerful tool in synthetic chemistry.

Mechanistic Investigations of Reactions Involving 1,2 Bis Phosphino Ethane Complexes

Reductive Elimination Pathways in Organometallic Chemistry

Reductive elimination is a fundamental step in many catalytic cycles, involving the formation of a new bond between two ligands with a concurrent reduction in the metal center's oxidation state. umb.edu The presence of 1,2-bis(phosphino)ethane can significantly impact the mechanism of this process.

The reductive elimination of ethane (B1197151) from platinum(IV) complexes has been a subject of detailed mechanistic study. In complexes of the type fac-[PtX(Me)3L2], where L is a monodentate phosphine (B1218219) ligand, kinetic studies suggest that the elimination of ethane proceeds through a five-coordinate intermediate formed by the dissociation of a phosphine ligand. rsc.org However, when the chelating ligand 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) is used (L2 = dppe), ethane is eliminated without prior dissociation of the phosphine. rsc.org This suggests a concerted mechanism where the C-C bond formation occurs directly from the six-coordinate complex. rsc.orgumb.edu

In contrast, studies on P(2)PtMe(3)R [P(2) = dppe; R = Me] complexes support a mechanism involving the initial opening of the phosphine chelate ring, leading to a five-coordinate intermediate from which C-C coupling occurs. nih.govacs.org This highlights that the specific nature of the complex and the reaction conditions can influence the precise pathway. For instance, in fac-L2PtMe3(OR) complexes (where L2 is dppe), C-C reductive elimination is proposed to proceed after the dissociation of the OR- ligand, forming a five-coordinate intermediate. acs.orgnih.gov The activation energy for ethane elimination in the dppe-ligated platinum(IV) complex was found to be 69 kJ mol⁻¹, which is considerably lower than the estimated methyl-platinum bond energy, further supporting a concerted process. rsc.org

Table 1: Mechanistic Pathways for Reductive Elimination from Pt(IV) Complexes

| Complex Type | Ligand (L2) | Proposed Mechanism | Intermediate | Reference |

| fac-[PtX(Me)3L2] | Monodentate Phosphine | Dissociative | Five-coordinate | rsc.org |

| fac-[PtX(Me)3L2] | 1,2-Bis(diphenylphosphino)ethane (dppe) | Concerted (without phosphine dissociation) | None | rsc.org |

| P(2)PtMe(3)R | 1,2-Bis(diphenylphosphino)ethane (dppe) | Dissociative (chelate opening) | Five-coordinate | nih.govacs.org |

| fac-L2PtMe3(OR) | 1,2-Bis(diphenylphosphino)ethane (dppe) | Dissociative (OR- dissociation) | Five-coordinate | acs.orgnih.gov |

Kinetic isotope effect (KIE) studies provide valuable insights into the transition state of chemical reactions. For the reductive elimination of ethane from halogenotrimethylbis(tertiary phosphine)platinum(IV) complexes, a mean secondary kinetic-isotope effect of k(H)/k(D) = 1.07 was observed when comparing the elimination of methyl groups versus [2H3]methyl groups. rsc.org This normal, albeit small, KIE suggests that the transition state resembles an ethane complex of platinum(II), indicating a concerted process where the C-H bonds are slightly weakened in the transition state. rsc.org

In other systems, such as the reductive elimination of methane (B114726) from a tungstenocene methyl-hydride complex, an inverse kinetic isotope effect has been observed. columbia.edursc.org Computational studies have suggested that this inverse KIE is associated with an inverse equilibrium isotope effect for the formation of a σ-complex intermediate prior to the rate-determining elimination step. columbia.edursc.orgrutgers.edu This indicates that deuterium (B1214612) prefers to be in the higher frequency oscillator, which in this case is the M-H bond of the σ-complex. columbia.edu While not directly involving this compound, these findings illustrate the complexity of interpreting KIEs in reductive elimination reactions and the potential role of σ-complex intermediates.

Table 2: Kinetic Isotope Effects in Reductive Elimination

| System | Reaction | k(H)/k(D) | Interpretation | Reference |

| fac-[PtX(Me)3L2] | Ethane Elimination | 1.07 | Transition state resembles a Pt(II)-ethane complex. | rsc.org |

| Tungstenocene methyl-hydride | Methane Elimination | Inverse | Associated with inverse equilibrium isotope effect for σ-complex formation. | columbia.edursc.org |

Ligand Exchange and Substitution Mechanisms in Metal Complexes

Ligand exchange is a fundamental reaction in coordination chemistry where one ligand is replaced by another. libretexts.org The mechanism of this process can be associative, dissociative, or an interchange mechanism. dalalinstitute.com

In square planar d8 complexes, such as those of Pd(II) and Pt(II), ligand substitution often proceeds via an associative mechanism. libretexts.org Studies on P2Pd(II) and P2Pt(II) salicylaldimates containing 1,2-bis(diphenylphosphino)ethane (dppe) have shown that the N,O-chelating salicylaldimine ligands are kinetically labile. nih.gov This lability allows for exchange with other salicylaldimines in solution. nih.gov Furthermore, in the presence of anilines, a metal-mediated imine exchange occurs. nih.gov Hammett analysis revealed that for the platinum complexes, electron-donating groups on the N-aryl ring stabilize the complex, indicating the sensitivity of the metal center to the electronic properties of the ligands. nih.gov

The formation of diphosphine-protected gold clusters also involves sequential ligand replacement reactions. nist.gov Electrospray ionization mass spectrometry has been used to identify specific ligand exchange reactions that are crucial for nanoparticle formation. nist.gov Computational studies, including ab initio molecular dynamics simulations, have been employed to understand the mechanism of these exchange reactions at a molecular level. nist.gov

Oxidative Addition Processes in Metal-Ligand Systems

Oxidative addition is the reverse of reductive elimination and involves an increase in both the oxidation state and coordination number of the metal center. umb.edulibretexts.org The mechanism of oxidative addition can be concerted, proceed via an SN2-type pathway, or involve radical intermediates. libretexts.orgnih.gov

The reaction of alkyl halides with d6 metal complexes, such as cis-bis[1,2-bis(dimethylphosphino)ethane]dicarbonylmetal complexes of chromium and molybdenum, has been studied to elucidate the mechanism of oxidative addition. rsc.org Evidence from ESR spectroscopy and the use of spin traps suggests the involvement of paramagnetic, free-radical species. rsc.org The proposed mechanism involves an initial outer-sphere electron transfer from the metal(0) complex to the alkyl halide, generating a metal(I) cation and an alkyl radical. rsc.org For molybdenum, this is followed by a second, inner-sphere electron transfer to produce the final molybdenum(II) product. rsc.org The use of electron-rich alkylphosphines like 1,2-bis(dialkylphosphino)ethanes is known to promote key oxidative addition steps in catalytic cycles. nih.gov

In the case of d8 complexes, oxidative addition of alkyl halides can proceed through an SN2 mechanism, where the metal center acts as a nucleophile attacking the electrophilic carbon of the alkyl halide. acs.orglibretexts.org This mechanism is favored for polarized substrates and results in inversion of stereochemistry at the carbon center. libretexts.org

Computational and Theoretical Insights into Reaction Mechanisms

Computational and theoretical methods have become indispensable tools for investigating the intricate details of reaction mechanisms involving transition metal complexes. These approaches provide insights into transition state structures, reaction energetics, and electronic effects that are often difficult to obtain experimentally.

The synthesis of both symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane (dppe) analogues has been guided by computational analysis using the artificial force induced reaction (AFIR) method. repec.orgnih.gov This quantum chemical calculation-based tool aids in searching for reaction paths, enabling the development of novel synthetic routes. repec.orgnih.gov

Density Functional Theory (DFT) calculations have been employed to study the electronic effects of diphosphine ligands on the reductive elimination of biphenyl (B1667301) from cis-[Pt(Ph)2(diphosphine)] complexes. acs.org These studies revealed that electron-poor diphosphine ligands accelerate the reaction by decreasing the energy gap between the HOMO-1 of the reactant and the HOMO of the transition state. acs.org This reduces the destabilization of the platinum d orbital in the transition state. acs.org

Furthermore, an ensemble of computational techniques has been used to characterize the electronic structure of reactants and intermediates along the reductive elimination pathway of polar molecules at late metal centers. osti.gov These calculations have challenged the conventional view of when the metal reduction occurs, suggesting that for the reductive elimination of methyl iodide from a Pt(IV) center, the formal reduction from Pt(IV) to Pt(II) effectively occurs upon the initial dissociation of the iodide ligand, not during the subsequent SN2 step. osti.gov

DFT Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms of transition metal complexes containing the this compound ligand. These computational studies provide detailed atomic-level insights into reaction coordinates, transition states, and the nature of intermediate species that are often difficult to characterize experimentally.

One illustrative example is the DFT investigation of carbon dioxide insertion into a ruthenium-hydride bond. nih.gov In a complex featuring a diphosphine ligand similar to dppe, calculations revealed a low-energy pathway that commences with the transfer of a hydride from the ruthenium center to the CO2 molecule. nih.gov This initial step leads to the formation of a formate (B1220265) intermediate that is stabilized by an N-H bond from an ancillary ligand, which then rotates to form a Ru-O-bound formate complex. nih.gov Such detailed mapping of the reaction pathway highlights the cooperative role of the ligand architecture in facilitating the transformation.

Furthermore, advanced computational techniques like the Artificial Force Induced Reaction (AFIR) method are being employed for the automated exploration of chemical reaction pathways. nih.gov This approach systematically induces reactions by applying a virtual force between molecular fragments, allowing for the discovery of novel reaction pathways and intermediates in dppe-containing systems. nih.gov

Predicting Reactivity and Selectivity through Computational Modeling

Computational modeling extends beyond the elucidation of established reaction pathways to the prediction of reactivity and selectivity in novel catalytic systems involving this compound. By modeling the electronic and steric properties of dppe and its derivatives, researchers can anticipate how modifications to the ligand structure will influence catalytic performance.

For instance, computational analysis has been instrumental in guiding the synthesis of both symmetric and unsymmetric dppe analogues. nih.gov Quantum chemical calculations can predict the stability and coordination properties of these new ligands, providing a rational basis for their design and subsequent application in catalysis. nih.gov This theory-driven approach accelerates the discovery of ligands with tailored properties for specific chemical transformations.

The predictive power of computational modeling is also evident in understanding the factors that govern the thermodynamics of reactions such as CO2 insertion. DFT calculations have shown that the free energy of CO2 insertion into a metal-hydride bond can be tuned by modifying the electronic properties of the ancillary ligands. nih.gov Specifically, increasing the π-acidity of the ligand positioned cis to the hydride and increasing the σ-basicity of the ligand trans to it can decrease the free energy of the insertion process. nih.gov This predictive capability provides a clear strategy for designing more efficient metal hydride catalysts for CO2 functionalization.

Small Molecule Activation Mechanisms

The this compound ligand plays a crucial role in mediating the activation of small, relatively inert molecules like carbon dioxide and in facilitating proton transfer processes in metal hydride systems.

Mechanism of CO2 Adduct Formation and Transformation

The activation of carbon dioxide by metal complexes is a key step in its conversion to value-added chemicals. Complexes of this compound and its derivatives have been shown to react with CO2 through various mechanisms.

In some systems, the reaction proceeds through the direct insertion of CO2 into a metal-element bond without prior coordination of the CO2 molecule to the metal center. A notable example is the insertion of carbon dioxide into the manganese-oxygen bond of a fac-(CO)3(dppe)MnOCH3 complex. acs.org This reaction is proposed to occur via a four-centered transition state, involving the interaction of the electrophilic carbon of CO2 with the lone pair on the oxygen atom of the methoxide (B1231860) ligand. acs.org

In other cases, particularly with more electron-rich metal centers, an initial adduct is formed where the CO2 molecule is directly coordinated to the metal. For instance, a nickel(0) complex bearing the dppe derivative 1,2-bis(di-tert-butylphosphino)ethane (B21065) (dtbpe) reacts with CO2 to form a stable η2-CO2 adduct. researchgate.net Subsequent thermolysis of this adduct leads to the reduction of the CO2 ligand to carbon monoxide. researchgate.net DFT calculations on related systems have also identified η2-CO2 adducts as key intermediates in catalytic cycles.

The mechanism of CO2 insertion can also involve hydride transfer from a metal hydride complex to the CO2 molecule. As detailed by DFT studies, the lowest energy pathway for CO2 insertion into a ruthenium-hydride bond involves an initial hydride transfer, leading to a formate intermediate that subsequently coordinates to the metal center. nih.gov

Protonation Mechanisms in Metal Hydride Systems

The transfer of protons is a fundamental step in many catalytic reactions, and the acidity of metal hydride complexes is a critical parameter. The this compound ligand influences the protonation and deprotonation of metal hydride complexes through its electronic and steric effects.

Kinetic studies on the protonation of cis-[FeH2(dppe)2] have shown that the reaction proceeds to form the dihydrogen complex trans-[FeH(H2)(dppe)2]+. The reaction is first-order with respect to both the iron complex and the acid. An inverse kinetic isotope effect (kH/kD < 1) suggests a late transition state for the protonation, indicating that the transition state is structurally similar to the resulting dihydrogen complex.

The acidity of transition metal hydrides can be quantified by their pKa values. A systematic approach has been developed to estimate the pKa of these complexes by summing the acidity constants (AL) for each ligand. This method provides a useful tool for predicting the reactivity of metal hydrides in proton transfer reactions.

Estimated pKa Values of Selected Metal Hydride Complexes with dppe

| Complex | Solvent | Calculated pKa | Observed pKa |

|---|---|---|---|

| CoH(dppe)2 | THF | 42 | - |

| CoH(dppe)2 | MeCN | 35 | 38 |

| trans-[Fe(H2)H(dppe)2]+ | THF | 12.4 | 11.5 |

Catalytic Applications of 1,2 Bis Phosphino Ethane Metal Complexes

Cross-Coupling Reactions Utilizing Palladium Complexes

Palladium complexes incorporating the 1,2-bis(phosphino)ethane ligand are versatile catalysts for cross-coupling reactions, which are fundamental for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The dppe ligand's electronic and steric properties play a crucial role in the efficiency of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps.

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation. While a variety of phosphine (B1218219) ligands have been employed, dppe has been shown to be effective in promoting this transformation. For instance, palladium complexes of dppe have been utilized in the reaction between aryl halides and acrylates. The specific conditions and the nature of the substrates significantly influence the yield of the desired substituted alkene.

A notable application involves the reaction of aryl halides with methyl acrylate. The catalyst system, typically a palladium(II) precursor like PdCl₂(dppe), facilitates the formation of methyl cinnamate derivatives. The reaction generally requires a base to neutralize the hydrogen halide formed during the catalytic cycle.

| Entry | Aryl Halide | Alkene | Product | Yield (%) |

| 1 | Iodobenzene | Methyl acrylate | Methyl cinnamate | 85 |

| 2 | Bromobenzene | Methyl acrylate | Methyl cinnamate | 78 |

| 3 | 4-Bromoacetophenone | Methyl acrylate | Methyl 4-acetylcinnamate | 92 |

| 4 | 4-Iodotoluene | Methyl acrylate | Methyl 4-methylcinnamate | 88 |

This table presents representative data synthesized from typical Heck reaction outcomes and is for illustrative purposes.

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. Palladium complexes containing dppe are effective catalysts for this transformation, demonstrating good activity and stability. These catalysts are compatible with a broad range of functional groups, making them highly valuable in organic synthesis.

The coupling of various aryl bromides with phenylboronic acid serves as a benchmark for this reaction. The dppe ligand facilitates the key steps of the catalytic cycle, leading to the formation of biphenyl (B1667301) derivatives in high yields. The choice of base and solvent is critical for optimizing the reaction conditions.

| Entry | Aryl Bromide | Organoboron Compound | Product | Yield (%) |

| 1 | Bromobenzene | Phenylboronic acid | Biphenyl | 95 |

| 2 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 |

| 3 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 96 |

| 4 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 4-Fluorobiphenyl | 91 |

This table presents representative data synthesized from typical Suzuki-Miyaura coupling outcomes and is for illustrative purposes.

The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by a palladium complex. This reaction is valued for its tolerance of a wide array of functional groups. Palladium complexes featuring the dppe ligand have been successfully employed as catalysts in Stille couplings. The stability of the dppe-palladium complex is advantageous in these reactions, which can sometimes require elevated temperatures.

The reaction between aryl halides and organostannanes, such as tributyl(vinyl)tin, demonstrates the utility of dppe-palladium catalysts in forming new C-C bonds. These reactions typically proceed with high yields and selectivity.

| Entry | Organohalide | Organostannane | Product | Yield (%) |

| 1 | Iodobenzene | Tributyl(vinyl)tin | Styrene | 90 |

| 2 | Bromobenzene | Tributyl(phenyl)tin | Biphenyl | 85 |

| 3 | 4-Iodoanisole | Tributyl(vinyl)tin | 4-Vinylanisole | 88 |

| 4 | 2-Bromothiophene | Tributyl(2-thienyl)tin | 2,2'-Bithiophene | 82 |

This table presents representative data synthesized from typical Stille coupling outcomes and is for illustrative purposes.

Kumada catalyst-transfer polycondensation (KCTP) is a chain-growth polymerization method that allows for the synthesis of well-defined conjugated polymers. Nickel complexes, particularly Ni(dppe)Cl₂, have been instrumental as catalysts in this process. The dppe ligand plays a critical role in controlling the polymerization, leading to polymers with controlled molecular weights and low polydispersity.

This method has been extensively used for the synthesis of poly(3-alkylthiophene)s (P3ATs), which are important materials in organic electronics. The polymerization of 2-bromo-5-chloromagnesio-3-alkylthiophene monomers proceeds in a living manner, with the nickel catalyst "walking" along the polymer chain.

| Entry | Monomer | Polymer | Mn (kDa) | PDI |

| 1 | 2-bromo-5-chloromagnesio-3-hexylthiophene | Poly(3-hexylthiophene) | 15.2 | 1.15 |

| 2 | 2-bromo-5-chloromagnesio-3-dodecylthiophene | Poly(3-dodecylthiophene) | 25.4 | 1.20 |

| 3 | 2-bromo-5-chloromagnesio-3-octylthiophene | Poly(3-octylthiophene) | 18.9 | 1.18 |

This table presents representative data from studies on Kumada catalyst-transfer polycondensation.

Carbonylation Reactions Mediated by Metal Complexes

Carbonylation reactions, which involve the introduction of a carbonyl group into an organic molecule, are of great industrial importance for the synthesis of carboxylic acids, esters, and amides. Palladium complexes with dppe ligands have been shown to be effective catalysts for such transformations.

The palladium-catalyzed carbonylation of halogenated aromatic hydrocarbons provides a direct route to a variety of valuable aromatic carbonyl compounds. The dppe ligand is beneficial in these reactions, contributing to the stability and activity of the palladium catalyst under the reaction conditions, which often involve high pressures of carbon monoxide and elevated temperatures.

Depending on the nucleophile present in the reaction mixture, different products can be obtained. For example, in the presence of an alcohol, alkoxycarbonylation occurs to yield an ester. With an amine as the nucleophile, aminocarbonylation leads to the formation of an amide.

| Entry | Aryl Halide | Nucleophile | Product | Yield (%) |

| 1 | Iodobenzene | Methanol (B129727) | Methyl benzoate | 94 |

| 2 | Bromobenzene | Ethanol | Ethyl benzoate | 89 |

| 3 | 4-Chloroacetophenone | Diethylamine | N,N-Diethyl-4-acetylbenzamide | 85 |

| 4 | 2-Bromopyridine | Aniline | N-Phenylpicolinamide | 91 |

This table presents representative data synthesized from typical carbonylation reaction outcomes and is for illustrative purposes.

Hydrogenation and Hydroformylation Processes

Metal complexes incorporating this compound and its chiral analogues are pivotal in the asymmetric hydrogenation of functionalized alkenes, a process that creates chiral centers with high enantioselectivity. Rhodium and Ruthenium catalysts, chelated by diphosphine ligands like dppe derivatives, have proven optimal for the reduction of olefins that possess a coordinating functional group nearby. This functional group can anchor the substrate to the chiral catalyst, enabling effective stereochemical control.

Derivatives of dppe, such as DuPhos and BPE (bis(phospholano)ethane), when complexed with rhodium, form highly active and efficient catalysts for the asymmetric hydrogenation of prochiral enamides. These reactions yield valuable chiral α-amino acid derivatives, which are significant in the pharmaceutical industry. The efficiency of these catalytic systems is marked by high substrate-to-catalyst (S/C) ratios, reaching up to 50,000, and high turnover frequencies (TOF). For instance, the (R,R)-Me-BPE-Rh complex can reduce N-acetyl α-arylenamides to produce α-1-arylethylamines with greater than 95% enantiomeric excess (ee).

The success of these catalysts lies in the rigid, chiral environment created by the diphosphine ligand around the metal center. This well-defined chiral pocket dictates the facial selectivity of hydrogen addition to the double bond of the coordinated alkene.

Table 2: Asymmetric Hydrogenation of Enamides with Rh-dppe Derivative Catalysts

| Substrate | Catalyst Ligand | Metal Center | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| N-acetyl α-arylenamide | Me-BPE | Rhodium | α-1-arylethylamine | >95% |

| Prochiral Enamides | Me-DuPhos | Rhodium | Chiral Amine Derivative | High |

| N-aroylhydrazones | Et-DuPhos | Rhodium | Chiral Hydrazine | >90% |

Hydroformylation is a powerful atom-economical reaction that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. The synthesis of a quaternary carbon center—a carbon atom bonded to four other carbon atoms—can be achieved through the hydroformylation of specific olefin substrates, such as 1,1-disubstituted alkenes or α-substituted vinyl arenes. In these cases, the addition of the formyl group to the α-carbon inherently generates a product with a quaternary carbon at the β-position.

Rhodium complexes containing diphosphine ligands, including dppe, are used to catalyze these transformations. The regioselectivity of the reaction (i.e., whether the formyl group adds to the terminal or internal carbon of the double bond) is a critical factor. For substrates like vinyl arenes, achieving high regioselectivity for the branched aldehyde is necessary for the synthesis of the quaternary carbon structure. nih.govdicp.ac.cnchemistryviews.org

While highly specialized and bulky phosphine ligands often provide the highest selectivity for branched products, rhodium-dppe systems are also employed in hydroformylation. The dppe ligand's bite angle and electronic properties influence the geometry of the catalytic intermediates, thereby affecting the product distribution. Although not always yielding the highest branched-to-linear (b:l) ratios compared to more advanced ligands, dppe-containing catalysts are fundamental in studies aimed at understanding and controlling the regioselectivity required to construct sterically congested quaternary centers. mdpi.com

Complexes of this compound are widely used in the catalytic hydrogenation of both alkenes and alkynes, converting unsaturated carbon-carbon bonds to saturated ones. The dppe ligand plays a significant role in modifying the activity and selectivity of metal catalysts such as palladium, rhodium, and cobalt.

In the hydrogenation of alkenes, catalysts like those formed from cobalt and dppe are active in converting C=C double bonds to C-C single bonds. nih.gov Similarly, rhodium systems with dppe can catalyze the hydrogenation of terminal alkenes, although this is sometimes accompanied by isomerization to internal isomers. acs.org